molecular formula C19H16O4 B8657509 4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid CAS No. 333352-32-2

4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid

Cat. No. B8657509
M. Wt: 308.3 g/mol
InChI Key: CHBRWBFWESIPKH-UHFFFAOYSA-N
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Patent
US07196089B2

Procedure details

1M Aqueous lithium hydroxide (18 mL) was added to solution of 4-(biphenyl-4-yloxymethyl)-5-methyl-furan-2-carboxylic acid methyl ester (17) (1 g) in tetrahydrofuran/methanol (2:1 by volume, 100 mL) and the mixture stirred at room temperature for 5 h. The solvent was removed in vacuo, the residue dissolved in water (20 mL) and the solution acidified to pH6 with aqueous dilute hydrochloric acid. The mixture was evaporated to dryness and the residue was purified by HPLC to afford compound 18 as a white solid (210 mg). LC/MS System B: Rt=4.80 mins, m/z=307 ((M−1) for C19H16O4).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
4-(biphenyl-4-yloxymethyl)-5-methyl-furan-2-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5]([C:7]1[O:8][C:9]([CH3:26])=[C:10]([CH2:12][O:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:16][CH:15]=2)[CH:11]=1)=[O:6]>O1CCCC1.CO>[C:17]1([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:16]=[CH:15][C:14]([O:13][CH2:12][C:10]2[CH:11]=[C:7]([C:5]([OH:6])=[O:4])[O:8][C:9]=2[CH3:26])=[CH:19][CH:18]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
4-(biphenyl-4-yloxymethyl)-5-methyl-furan-2-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1OC(=C(C1)COC1=CC=C(C=C1)C1=CC=CC=C1)C
Name
tetrahydrofuran methanol
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (20 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by HPLC

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)OCC=1C=C(OC1C)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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